6-Methoxy-2,4-dimethylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2,4-dimethylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a methoxy group at the 6th position, and two methyl groups at the 2nd and 4th positions on the nicotinonitrile ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4-dimethylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-6-methoxy-2,4-dimethylpyridine with copper(I) cyanide (CuCN) in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out under an inert atmosphere of nitrogen to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 6-methoxy-2,4-dimethylnicotinonitrile are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-2,4-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2,4-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-methoxy-2,4-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-chloro-4,6-dimethylnicotinonitrile: Another derivative with distinct chemical properties and applications.
Uniqueness
6-methoxy-2,4-dimethylnicotinonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C9H10N2O |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
6-methoxy-2,4-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-4-9(12-3)11-7(2)8(6)5-10/h4H,1-3H3 |
InChI-Schlüssel |
CBLLJIXCNCIUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.